molecular formula C18H12BrN3O3 B606118 GSK-3 Inhibitor X CAS No. 667463-85-6

GSK-3 Inhibitor X

Cat. No.: B606118
CAS No.: 667463-85-6
M. Wt: 398.2 g/mol
InChI Key: HUDSYNWJCPDHLL-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

BIO-Acetoxime interacts with the enzymes GSK-3α and GSK-3β, inhibiting their activity . It also weakly affects the activities of Cdk4/D1 and many other kinases . BIO-Acetoxime does not compete with ATP, indicating that it binds to a site different from the ATP-binding pocket .

Cellular Effects

BIO-Acetoxime has been shown to have anticonvulsant and anti-infection activity . It increases the viability of HSV-1-infected cells but shows little effect on the morphology and viability of mock-infected cells . Moreover, BIO-Acetoxime significantly reduces the release of HSV-1 particles in OC3 cells .

Molecular Mechanism

BIO-Acetoxime exerts its effects at the molecular level by inhibiting GSK-3, thereby blocking β-catenin phosphorylation and degradation . This allows β-catenin to activate transcription of WNT pathway-controlled genes .

Temporal Effects in Laboratory Settings

It is known that BIO-Acetoxime is stable and can be stored at -20°C for up to 1 month .

Dosage Effects in Animal Models

In animal models, BIO-Acetoxime has shown anticonvulsant effects in the focal pilocarpine rat model at 0.5 mg/kg, and in 6-Hz fully kindled FVB/N mice at 0.5, 2.5, and 5 mg/kg via intraperitoneal administration .

Metabolic Pathways

It is known that BIO-Acetoxime inhibits GSK-3, a key enzyme involved in numerous cellular processes, including glycogen metabolism .

Transport and Distribution

It is known that BIO-Acetoxime is not cell-permeable .

Subcellular Localization

Given its role as a GSK-3 inhibitor, it is likely to be found in the cytoplasm where GSK-3 is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycogen Synthase Kinase-3 Inhibitor X is synthesized through a series of chemical reactions involving the bromination of indirubin followed by acetoxime formation. The key steps include:

Industrial Production Methods

The industrial production of Glycogen Synthase Kinase-3 Inhibitor X involves scaling up the synthetic routes mentioned above. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Glycogen Synthase Kinase-3 Inhibitor X undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Glycogen Synthase Kinase-3 Inhibitor X with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Glycogen Synthase Kinase-3 Inhibitor X has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycogen Synthase Kinase-3 Inhibitor X is unique due to its high selectivity for Glycogen Synthase Kinase-3α/β over other kinases, making it a valuable tool for studying Glycogen Synthase Kinase-3-related pathways and developing targeted therapies .

Properties

CAS No.

667463-85-6

Molecular Formula

C18H12BrN3O3

Molecular Weight

398.2 g/mol

IUPAC Name

[[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate

InChI

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3

InChI Key

HUDSYNWJCPDHLL-UHFFFAOYSA-N

SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIO-acetoxime;  (2′Z,3′E)-6-Bromoindirubin-3′-acetoxime, 6-Bromoindirubin acetoxime, 6-Bromoindirubin-3′-acetoxime, BIA

Origin of Product

United States

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